molecular formula C12H19N5 B11748218 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748218
M. Wt: 233.31 g/mol
InChI Key: GIOCTRFNZLTWJE-UHFFFAOYSA-N
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Description

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methylene-amine bridge. Each pyrazole ring is substituted with methyl groups at specific positions: the first ring has 1,5-dimethyl substituents, while the second has 1,3-dimethyl groups. This structural asymmetry introduces unique electronic and steric properties, distinguishing it from simpler pyrazole derivatives.

Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility as ligands and intermediates.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2/h5,7,13H,6,8H2,1-4H3

InChI Key

GIOCTRFNZLTWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=C(N(N=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine 4-Methoxyphenyl group C15H20N3O 245.33 1006464-99-8
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine Methylamine group C7H13N3 139.20 852227-87-3
3-Phenyl-1H-pyrazol-5-amine Phenyl group at position 3 C9H9N3 159.19 Not provided
[(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine 2,3-Difluorophenyl group C13H12F3N3O2 299.25 937605-76-0

Key Observations:

  • Substituent Effects: The target compound’s two pyrazole rings contrast with analogs featuring phenyl (e.g., 3-phenyl-1H-pyrazol-5-amine) or methoxyphenyl groups.
  • Symmetry vs. Asymmetry : Unlike symmetric bis-pyrazole derivatives, the 1,5- and 1,3-dimethyl substitution pattern introduces steric and electronic asymmetry, which may influence binding specificity in biological systems .
  • Hydrogen Bonding : The dimethyl groups on the pyrazole rings may reduce hydrogen-bonding capacity compared to compounds with hydroxyl or amine substituents (e.g., 3-phenyl-1H-pyrazol-5-amine), affecting crystal packing and solubility .

Physicochemical Properties

  • Solubility : The bis-pyrazole structure may confer intermediate polarity, contrasting with highly hydrophobic phenyl-substituted analogs (e.g., 3-phenyl-1H-pyrazol-5-amine) and more polar derivatives like [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine .
  • Thermal Stability : Methyl groups on the pyrazole rings likely enhance thermal stability compared to unsubstituted pyrazoles, as seen in related compounds .

Biological Activity

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with other compounds.

Molecular Structure

  • Molecular Formula : C11H14N6
  • Molecular Weight : 246.27 g/mol
  • IUPAC Name : [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Properties Table

PropertyValue
Molecular FormulaC11H14N6
Molecular Weight246.27 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, particularly those related to cancer cell growth.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
  • Gene Expression Modulation : It may influence gene expression patterns associated with tumor suppression and cell survival.

Cytotoxicity Assays

Research indicates that [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values : The compound demonstrated IC50 values ranging from 5.00 µM to 29.85 µM across different cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)
C65.13
SH-SY5Y5.00
L929 (healthy)Not active

Apoptosis Induction

Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis in the C6 glioma cell line, with a notable increase in cells undergoing programmed death .

Case Studies

A study highlighted the effectiveness of this compound in glioma treatment, where it was shown to inhibit tumor growth significantly while sparing healthy cells .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique structural features that enhance its biological activity:

Compound NameIC50 (µM)Notes
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amineNot specifiedLess potent than target compound
3,5-Dimethylpyrazole>30Higher IC50 indicates lower potency
Standard Chemotherapeutic (e.g., 5-FU)8.34Less selective than target compound

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